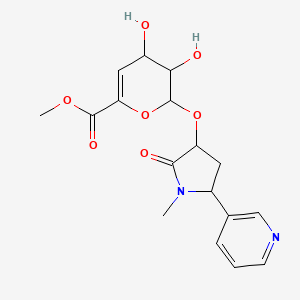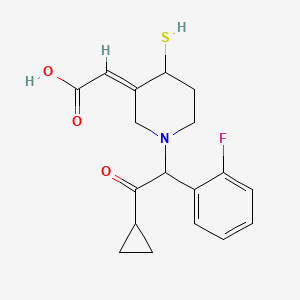
(E)-2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-R-138727: is the trans isomer of R-138727, which is the active metabolite of the antiplatelet drug Prasugrel. This compound functions as an irreversible inhibitor of the P2Y12 platelet receptor, effectively suppressing ADP-induced platelet activation and aggregation .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of trans-R-138727 involves the hydrolysis of Prasugrel to form a thiolactone intermediate (R-95913), which is then metabolized to trans-R-138727. This conversion is catalyzed by several cytochrome P450 enzymes, with the greatest contributions from CYP3A and CYP2B6, and lesser contributions from CYP2C9 and CYP2C19 .
Industrial Production Methods: Industrial production of trans-R-138727 typically involves the use of human carboxylesterases to mediate the conversion of Prasugrel to its active metabolite. The hydrolysis of Prasugrel by these enzymes is a crucial step in the production process .
化学反応の分析
Types of Reactions: trans-R-138727 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involves the reduction of the thiolactone intermediate.
Substitution: Involves the substitution of functional groups during the synthesis process.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes (CYP3A, CYP2B6, CYP2C9, CYP2C19).
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various organic solvents and catalysts.
Major Products: The major product formed from these reactions is trans-R-138727, which is the active metabolite of Prasugrel .
科学的研究の応用
trans-R-138727 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of antiplatelet drugs and their metabolites.
Biology: Studied for its role in platelet activation and aggregation.
Medicine: Investigated for its potential use in the treatment of cardiovascular diseases.
Industry: Used in the development and testing of new antiplatelet drugs
作用機序
The mechanism of action of trans-R-138727 involves its irreversible inhibition of the P2Y12 platelet receptor. This inhibition prevents ADP-induced platelet activation and aggregation, thereby reducing the risk of thrombotic events. The conversion of Prasugrel to trans-R-138727 is catalyzed by cytochrome P450 enzymes, with the greatest contributions from CYP3A and CYP2B6 .
類似化合物との比較
R-138727: The cis isomer of trans-R-138727, also an active metabolite of Prasugrel.
Clopidogrel: Another antiplatelet drug that inhibits the P2Y12 receptor.
Ticagrelor: A reversible inhibitor of the P2Y12 receptor.
Uniqueness: trans-R-138727 is unique due to its irreversible inhibition of the P2Y12 receptor, which provides a longer duration of action compared to reversible inhibitors like Ticagrelor. Additionally, its specific metabolic pathway involving cytochrome P450 enzymes distinguishes it from other antiplatelet drugs .
特性
分子式 |
C18H20FNO3S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
(2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9+ |
InChIキー |
ZWUQVNSJSJHFPS-FMIVXFBMSA-N |
異性体SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C/C(=O)O)/C3)S |
正規SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12322751.png)
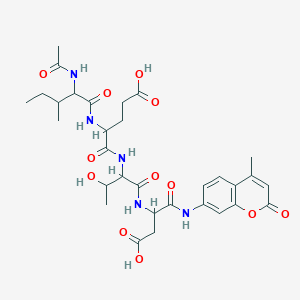
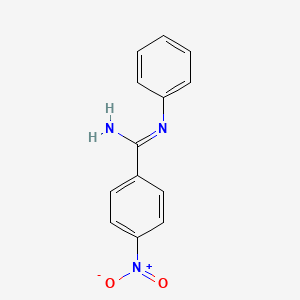

![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
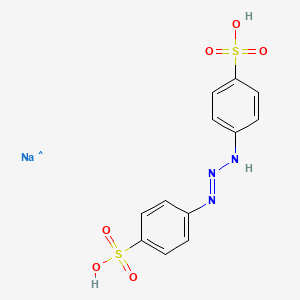
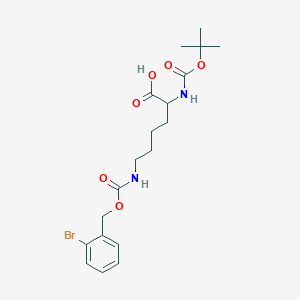
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
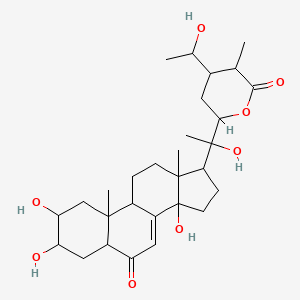
![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)
![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)
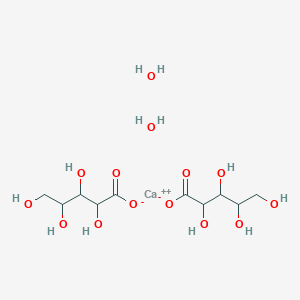
![5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12322845.png)
